

Spectroscopic Profile of 2,4,6-Trimethylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4,6-Trimethylbenzonitrile**

Cat. No.: **B1295322**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for **2,4,6-trimethylbenzonitrile** (CAS No. 2571-52-0), a key aromatic nitrile derivative. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

2,4,6-Trimethylbenzonitrile, also known as mesitonitrile, is a substituted aromatic compound with the molecular formula $C_{10}H_{11}N$. Its unique structural features, characterized by a nitrile group flanked by two ortho-methyl groups, lead to distinct spectroscopic signatures. Understanding these spectral properties is crucial for its identification, purity assessment, and elucidation of its role in various chemical reactions. This guide presents a compilation of its 1H NMR, ^{13}C NMR, IR, and MS data, supported by detailed experimental protocols.

Spectral Data Summary

The following sections provide a detailed breakdown of the key spectral data for **2,4,6-trimethylbenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.93	Singlet	2H	Aromatic H
2.48	Singlet	6H	ortho-CH ₃
2.32	Singlet	3H	para-CH ₃

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm	Assignment
142.7	C-CN
141.9	C-CH ₃ (para)
128.1	Aromatic CH
117.6	C≡N
110.2	C-CH ₃ (ortho)
21.5	para-CH ₃
20.6	ortho-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,4,6-trimethylbenzonitrile** is characterized by the following key absorption bands.

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2230	Strong, Sharp	C≡N stretch
~2920-2850	Medium	C-H stretch (aliphatic)
~3050-3000	Weak	C-H stretch (aromatic)
~1600, ~1450	Medium	C=C stretch (aromatic ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of **2,4,6-trimethylbenzonitrile** is typically acquired using electron ionization (EI).

Key Mass Spectrometry Data

m/z	Relative Intensity	Assignment
145	High	[M] ⁺ (Molecular Ion)
144	Moderate	[M-H] ⁺
130	High	[M-CH ₃] ⁺
115	Moderate	[M-2CH ₃] ⁺ or [M-H ₂ CN] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above. Instrument-specific parameters may require optimization.

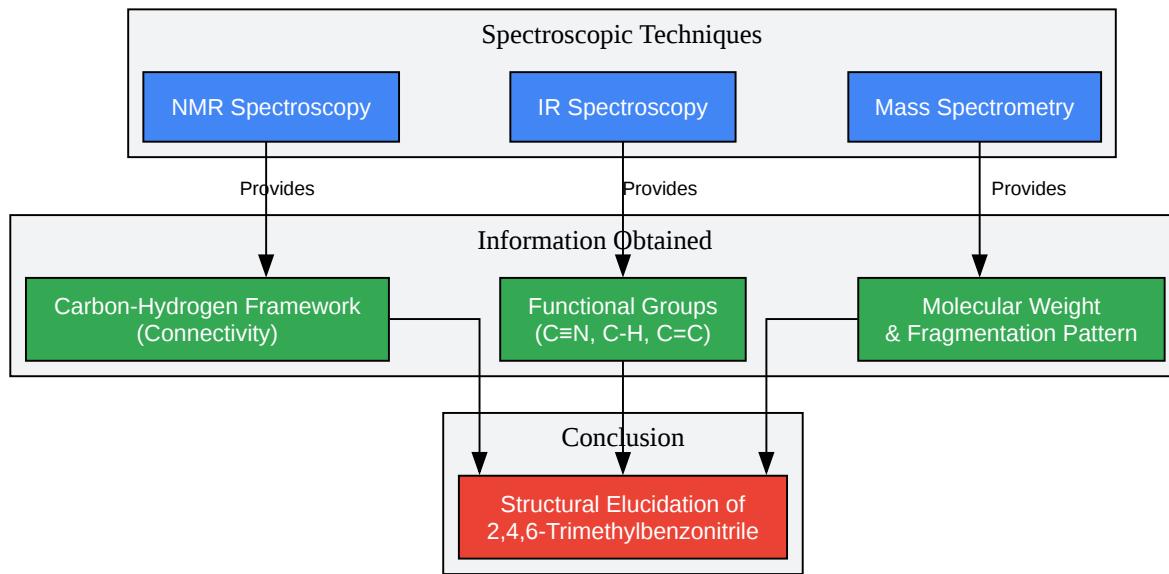
NMR Spectroscopy

Sample Preparation: A sample of 5-20 mg of **2,4,6-trimethylbenzonitrile** is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then filtered through a pipette with a cotton plug into a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Key parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A 45-degree pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are commonly employed. Several hundred to a few thousand scans may be required for adequate signal averaging.

Infrared (IR) Spectroscopy


Attenuated Total Reflectance (ATR) FT-IR: A small amount of the solid or liquid sample is placed directly onto the diamond crystal of the ATR accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or a gas chromatograph. The molecules are ionized by a 70 eV electron beam. The resulting ions are then accelerated and separated by a mass analyzer. The mass spectrum is recorded over a mass-to-charge ratio (m/z) range of approximately 40-200 amu.

Data Interpretation and Structural Elucidation

The combined spectral data provides a clear and unambiguous identification of **2,4,6-trimethylbenzonitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **2,4,6-trimethylbenzonitrile** using various spectroscopic techniques.

The ^1H NMR spectrum shows two distinct signals for the methyl groups, confirming the unsymmetrical substitution pattern on the aromatic ring, and a singlet for the two equivalent aromatic protons. The ^{13}C NMR spectrum provides the count of unique carbon environments, including the characteristic nitrile carbon signal. The IR spectrum prominently displays the sharp nitrile stretch, a key indicator of this functional group. Finally, the mass spectrum confirms the molecular weight of 145 g/mol and shows a characteristic fragmentation pattern involving the loss of a methyl group. Together, these data points provide a comprehensive spectroscopic fingerprint of **2,4,6-trimethylbenzonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,4,6-Trimethylbenzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295322#2-4-6-trimethylbenzonitrile-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com